Toralactone
Overview
Description
Toralactone is an organic heterotricyclic compound with the chemical formula C15H12O5 . It is characterized by a 9,10-dihydroxy-1H-benzo[g]isochromen-1-one structure, substituted at positions 3 and 7 by methyl and methoxy groups, respectively . This compound is a member of the naphtho-α-pyrone family and is known for its presence in various plants, including the seeds of Cassia tora L. and Cassia obtusifolia L. .
Mechanism of Action
Target of Action
Toralactone, a natural product isolated from Cassia obtusifolia , primarily targets the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Mode of Action
This compound mediates hepatoprotection via an Nrf2-dependent anti-oxidative mechanism . It also sensitizes the resistant MCF-7adr cell line to paclitaxel by inhibiting P-glycoprotein efflux activity . This suggests that this compound interacts with its targets, leading to changes in cellular antioxidant responses and drug resistance.
Biochemical Pathways
This compound affects the KEAP1-Nrf2 pathway . Under normal conditions, Nrf2 is bound by the Kelch-like ECH-associated protein 1 (KEAP1) and targeted for degradation. Under oxidative stress, nrf2 dissociates from keap1 and translocates to the nucleus where it binds to the antioxidant response element (are) and initiates the transcription of antioxidant genes .
Pharmacokinetics
Its bioavailability is likely influenced by its interaction with p-glycoprotein, a protein that pumps foreign substances out of cells .
Result of Action
This compound mediates hepatoprotection, suggesting that it has a protective effect on liver cells . It also sensitizes resistant MCF-7adr cell line to paclitaxel, indicating a potential role in overcoming drug resistance in certain cancer cells .
Biochemical Analysis
Biochemical Properties
Toralactone plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with several key enzymes and proteins, including Caspase 3 (CASP3), phosphatidylinositol-4,5-bisphosphate 3-kinase (PIK3CA), epidermal growth factor receptor (EGFR), and amyloid β (A4) precursor protein (APP) . These interactions are crucial for its function in reducing intracellular lipid accumulation and modulating the mitogen-activated protein kinase (MAPK) signaling pathway .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to decrease lipid accumulation in HepG2 cells by reversing the up-regulation of CASP3, EGFR, and APP, and the down-regulation of PIK3CA . This modulation of gene expression and signaling pathways highlights its potential in therapeutic applications for conditions like non-alcoholic fatty liver disease (NAFLD).
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules and its ability to modulate enzyme activity. This compound forms stable combinations with hub genes such as CASP3, EGFR, and APP through molecular docking . This binding interaction leads to the inhibition of CASP3 and EGFR expression, which in turn reduces lipid accumulation in cells. Additionally, this compound’s activation of the Nrf2 pathway contributes to its antioxidative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound, particularly in solution, is a critical factor in its long-term effects on cellular function. It is recommended to store this compound in tightly sealed vials and avoid repeated freeze-thaw cycles to maintain its stability . Long-term studies have shown that this compound can significantly reduce intracellular lipid accumulation over extended periods by modulating key signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound effectively reduces lipid accumulation without causing adverse effects . At higher dosages, there may be potential toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as CASP3 and PIK3CA, which play crucial roles in regulating lipid accumulation and metabolism . By modulating these enzymes, this compound can influence metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions like NAFLD.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its function . Understanding the transport mechanisms of this compound can provide insights into its bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its ability to modulate key signaling pathways and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Toralactone can be synthesized through several methods, including:
Biomimetic Approaches: These methods mimic natural biosynthetic pathways to produce this compound.
Annulation Approaches: This involves the formation of the tricyclic structure through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the lactone ring.
Diels-Alder Approaches: This method utilizes the Diels-Alder reaction to form the naphtho-α-pyrone structure by reacting a diene with a dienophile under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the seeds of Cassia tora L. and Cassia obtusifolia L. This process includes:
Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.
Purification: Employing techniques such as chromatography to isolate and purify this compound from other plant constituents.
Chemical Reactions Analysis
Toralactone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products:
Quinonoid Derivatives: Formed through oxidation.
Dihydro Derivatives: Resulting from reduction.
Substituted Derivatives: Produced through substitution reactions.
Scientific Research Applications
Toralactone has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Toralactone is unique among naphtho-α-pyrones due to its specific substitution pattern and biological activities. Similar compounds include:
Nor-toralactone: A functional parent of this compound with a similar structure but lacking certain substituents.
Quinizarin: Another naphtho-α-pyrone with distinct biological activities and applications.
Uniqueness:
Substitution Pattern: The presence of both methoxy and hydroxyl groups at specific positions differentiates this compound from other naphtho-α-pyrones.
Biological Activities: this compound exhibits a unique combination of antioxidant, cytotoxic, and antimicrobial properties, making it a valuable compound for various applications.
Properties
CAS No. |
41743-74-2 |
---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-9-one |
InChI |
InChI=1S/C15H12O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h3-6,17-18H,1-2H3 |
InChI Key |
NFNQIVIXHYXLPG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC |
Canonical SMILES |
CC1=CC2=CC3=CC(=CC(=O)C3=C(C2=C(O1)O)O)OC |
melting_point |
252 - 254 °C |
41743-74-2 | |
physical_description |
Solid |
Synonyms |
toralactone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does toralactone interact with P-glycoprotein (P-gp)?
A1: Research indicates that this compound inhibits P-gp efflux activity by interacting with both the P-gp ATPase enzyme subunit and the P-gp active binding site. [] This dual interaction enhances intracellular entrapment of P-gp substrates, such as paclitaxel. []
Q2: What are the downstream effects of this compound's interaction with P-gp?
A2: By inhibiting P-gp efflux activity, this compound can sensitize resistant cancer cells to chemotherapeutic agents like paclitaxel. [] This sensitization enhances the cytotoxic profile of these agents, potentially improving treatment efficacy. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C16H16O6 and a molecular weight of 304.29 g/mol.
Q4: What spectroscopic data is available for characterizing this compound?
A4: Various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), have been employed to elucidate the structure of this compound and its derivatives. [, , , ]
Q5: Is there information available regarding the stability of this compound under various conditions?
A5: While specific stability data under various conditions is limited in the provided research, this compound's isolation from natural sources like Cassia obtusifolia seeds suggests a degree of inherent stability. [, , , , ] Further research is needed to thoroughly evaluate its stability profile.
Q6: Does this compound exhibit any catalytic properties?
A6: The provided research doesn't indicate any catalytic properties associated with this compound. Its biological activities are primarily attributed to its interactions with specific enzymes and receptors.
Q7: Have computational methods been employed to study this compound?
A7: Yes, molecular docking simulations have been used to predict the interactions of this compound with key targets, such as Caspase 3, EGFR, and PIK3CA, in the context of lipid metabolism regulation. [] These simulations help understand the binding affinities and potential mechanisms of action.
Q8: How do structural modifications of this compound affect its activity?
A8: Studies on structurally related compounds from Cassia tora seeds indicate that the presence and position of hydroxyl groups on the naphthopyrone nucleus significantly influence estrogenic and anti-estrogenic activities. [] For instance, this compound exhibits significant anti-estrogenic activity, while aurantio-obtusin displays potent estrogenic activity. [] Additionally, glycosylation of this compound can alter its bioavailability and bioactivity. [, , ]
Q9: Is there information available on the SHE regulations surrounding this compound?
A9: The provided research doesn't explicitly address SHE regulations for this compound. As with any chemical compound, especially those with potential pharmaceutical applications, adherence to relevant safety and handling guidelines is crucial.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: Detailed information on this compound's ADME profile is limited in the provided research. Further investigation is needed to understand its pharmacokinetic properties, which are essential for determining appropriate dosage regimens and assessing potential drug interactions.
Q11: Has this compound demonstrated efficacy in cell-based assays or animal models?
A11: Yes, studies using FFA-induced HepG2 cells have shown that Cassiae semen ethanol extract (CSEE), containing this compound, can significantly reduce intracellular lipid accumulation. [] This effect was attributed to the modulation of the MAPK signaling pathway and the regulation of key genes like CASP3, EGFR, and PIK3CA. [] Further research, including animal models, is needed to validate these findings and explore its therapeutic potential in conditions like NAFLD.
Q12: What is known about the toxicity and safety profile of this compound?
A12: While this compound is generally considered safe based on its traditional use, comprehensive toxicological studies are limited. [] Further investigation is necessary to determine potential adverse effects, particularly with long-term use and higher doses.
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